molecular formula C8H9N3OS B2914206 N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine CAS No. 139359-96-9

N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine

Cat. No.: B2914206
CAS No.: 139359-96-9
M. Wt: 195.24
InChI Key: VDTQBBVNXNLCBZ-YCRREMRBSA-N
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Description

N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine is a chemical compound with a complex structure that includes both imidazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine typically involves the reaction of 2,6-dimethylimidazo[2,1-b][1,3]thiazole with hydroxylamine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound’s purity and quality. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often used to verify the compound’s structure and purity .

Chemical Reactions Analysis

Types of Reactions

N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and leading to biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine
  • 2-(2,3-dimethylimidazo[2,1-b][1,3]thiazol-6-yl)acetic acid

Uniqueness

N-({2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)hydroxylamine is unique due to its specific structure, which combines both imidazole and thiazole rings with a hydroxylamine group. This unique structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds .

Properties

IUPAC Name

(NE)-N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-5-4-11-7(3-9-12)6(2)10-8(11)13-5/h3-4,12H,1-2H3/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTQBBVNXNLCBZ-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=C(N=C2S1)C)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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